alpha-Chloro-4-fluorobenzaldoxime
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Overview
Description
Alpha-Chloro-4-fluorobenzaldoxime is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol.
Preparation Methods
Alpha-Chloro-4-fluorobenzaldoxime can be synthesized through organic synthesis methods. One common method involves the reaction of cyanogen chloride with 4-fluorobenzaldoxime . The reaction conditions typically include the use of an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Chemical Reactions Analysis
Alpha-Chloro-4-fluorobenzaldoxime undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Alpha-Chloro-4-fluorobenzaldoxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Alpha-Chloro-4-fluorobenzaldoxime can be compared with other similar compounds, such as:
Alpha-Chloro-4-fluorobenzaldehyde oxime: This compound has similar structural features but different reactivity and applications.
4-Fluoro-N-hydroxybenzimidoyl chloride: Another related compound with distinct properties and uses.
Biological Activity
Alpha-Chloro-4-fluorobenzaldoxime (CAS Number: 42202-95-9) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₇H₅ClFNO
- Molecular Weight: 173.57 g/mol
- Density: 1.32 g/cm³
- Boiling Point: 269.5 °C at 760 mmHg
- Flash Point: 116.8 °C
This compound acts primarily as an inhibitor of various enzymes, particularly those involved in aldehyde metabolism. Its structural features allow it to interact with enzyme active sites, leading to inhibition of enzymatic activity, which can have downstream effects on cellular processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit aldehyde dehydrogenases (ALDHs), which are crucial in detoxifying aldehydes and are implicated in cancer progression. The inhibition of ALDHs can lead to increased levels of toxic aldehydes within cells, potentially inducing apoptosis in cancer cells .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and related compounds. The inhibition of ALDHs is particularly relevant in cancer therapy, as high ALDH expression is often associated with tumor initiation and progression.
Case Study: Prostate Cancer
In a study evaluating various derivatives of benzaldehyde, including this compound, it was found that certain analogues exhibited significant cytotoxicity against prostate cancer cell lines (PC3, DU145, LNCaP). The most potent compounds showed IC₅₀ values below 100 µM . This suggests that this compound could be a viable candidate for further development as an anticancer agent.
Data Summary
Compound Name | IC₅₀ (µM) | Target Enzyme | Biological Activity |
---|---|---|---|
This compound | <100 | ALDH1A1, ALDH1A3 | Anticancer |
DEAB (Control Compound) | >200 | Pan-ALDH Inhibitor | Control for cytotoxicity studies |
Properties
CAS No. |
42202-95-9 |
---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+ |
InChI Key |
VDMJCVUEUHKGOY-JXMROGBWSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Pictograms |
Irritant |
Origin of Product |
United States |
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